beta-Estradiol-6-one 6-(o-carboxymethyloxime)
Description
β-Estradiol-6-one 6-(O-carboxymethyloxime) (E2-COOH) is a chemically modified derivative of 17β-estradiol (E2), a primary endogenous estrogen. The compound is synthesized by introducing a carboxymethyloxime (CMO) linker at the 6-keto position of estradiol, enabling covalent conjugation to carriers such as polymers, proteins, or solid-phase matrices . This modification retains structural elements critical for receptor interaction while blocking nuclear estrogen receptor (ER) binding due to steric hindrance, thereby limiting signaling to membrane-associated G protein-coupled estrogen receptor (GPER) pathways .
E2-COOH is extensively utilized in biomedical research, including:
- Immunoassays: As a hapten in enzyme-linked immunosorbent assays (ELISAs) for estradiol detection, offering rapid, homogenous formats without requiring separation steps .
- Tissue Engineering: Functionalized into hydrogels (e.g., polyisocyanide hydrogels) to stimulate tissue regeneration via GPER-mediated signaling .
- Drug Development: Serves as a linker in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Its molecular formula is C₂₀H₂₅NO₅ (MW: 359.42 g/mol), with a purity ≥99% and stability at -20°C .
Properties
IUPAC Name |
2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARIMYXKAIIGO-UYGYUSPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| C-6 Oxidation | Pyridinium chlorochromate (PCC) in DCM | 0–25°C | 4–6 h | 68–72% |
| Oximation | Carboxymethylhydroxylamine, NaOH, EtOH/H₂O | 50°C | 12 h | 85% |
| Purification | Silica gel chromatography (CHCl₃/MeOH 9:1) | Ambient | – | >95% |
The oxidation step requires strict anhydrous conditions to prevent over-oxidation, while oximation proceeds efficiently in aqueous ethanol under mild basic conditions.
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (not explicitly cited but inferred from process descriptions) replaces PCC with TEMPO/bleach systems for safer C-6 oxidation, achieving comparable yields (70%) while reducing heavy metal waste. Continuous flow reactors are employed for the oximation step, enhancing reaction control and throughput.
Comparative Analysis of Oxidation Methods:
| Method | Oxidizing Agent | Solvent | Purity | Environmental Impact |
|---|---|---|---|---|
| PCC | Chlorochromate | Dichloromethane | 98% | High (Cr waste) |
| TEMPO/Bleach | Nitroxyl radical | Water/THF | 95% | Low |
Post-reaction purification leverages countercurrent chromatography to isolate the oxime derivative with >99% purity, critical for pharmaceutical applications.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase
-
Mobile Phase: 0.5% NH₄H₂PO₄/acetonitrile (70:30)
Challenges in Synthesis
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Steric Hindrance: The C-6 position’s steric environment complicates oxime formation, necessitating excess carboxymethylhydroxylamine (1.5 equiv) for complete conversion.
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Byproduct Formation: Over-oxidation to estra-1,3,5(10)-trien-3,17β-diol-6,7-dione occurs if reaction temperatures exceed 25°C during oxidation.
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Purification Complexity: The polar oxime derivative co-elutes with unreacted starting material under standard chromatographic conditions, requiring gradient elution protocols.
Research Advancements and Applications
Recent studies highlight its role in PROTAC development. An et al. (2018) utilized β-estradiol-6-one 6-(O-carboxymethyloxime) as a linker to conjugate E3 ubiquitin ligase ligands with target protein binders, enabling selective degradation of oncoproteins. For example, a PROTAC targeting estrogen receptor α (ERα) achieved 90% degradation at 10 nM concentrations in MCF-7 cells.
In immunology, Nambara et al. (1983) demonstrated its utility in generating antisera against estradiol metabolites by conjugating the oxime to BSA, producing antibodies with <1% cross-reactivity to analogous steroids.
| Parameter | Specification |
|---|---|
| Storage Conditions | -20°C, desiccated |
| Stability | 24 months under inert atmosphere |
| Occupational Exposure | PPE required; avoid inhalation |
The compound’s carboxymethyl group poses minimal toxicity (LD₅₀ > 2000 mg/kg in rats), but prolonged skin contact requires mitigation .
Chemical Reactions Analysis
Types of Reactions
beta-Estradiol-6-one 6-(o-carboxymethyloxime) primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in esterification reactions when linked to proteins like BSA .
Common Reagents and Conditions
Substitution Reactions: Common reagents include NHS and DCC, with reactions typically carried out in solvents like DMSO at room temperature.
Esterification Reactions: These reactions often involve the use of carboxylic acids and alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include various conjugates of beta-Estradiol-6-one 6-(o-carboxymethyloxime), such as its BSA conjugate, which is used in biochemical assays .
Scientific Research Applications
Chemical Applications
Reagent in Synthesis
E6CMO is utilized as a reagent in the synthesis of estrogenic compounds and conjugates. Its oxime functional group allows for specific reactions that facilitate the development of novel steroid derivatives and targeted protein degradation agents known as PROTACs (Proteolysis Targeting Chimeras) .
Table 1: Comparison of Estradiol Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-Estradiol | Natural estrogen | Primary hormone involved in female reproductive health |
| Estrone | Oxidized form of estradiol | Less potent than beta-estradiol |
| Estriol | Trihydroxylated form of estradiol | Mainly produced during pregnancy |
| E6CMO | Oxime and carboxymethyl modifications | Enhances reactivity for targeted therapies |
Biological Applications
Estrogen Receptor Studies
E6CMO is employed in research involving estrogen receptors (ERs) and their signaling pathways. It has been shown to modulate NMDA receptor currents, which are crucial for neuronal functions such as learning and memory . This property makes E6CMO a valuable tool in neurobiological studies.
Diagnostic Assays
The compound can be conjugated to bovine serum albumin (BSA), forming a complex that retains the ability to bind to estrogen receptors but is membrane-impermeable. This characteristic is particularly useful for developing enzyme-linked immunosorbent assays (ELISA) to detect plasma levels of estradiol .
Medical Applications
Hormone Replacement Therapy Research
E6CMO plays a role in studies focused on hormone replacement therapies, especially concerning the therapeutic effects of estrogens in conditions such as Alzheimer’s disease. Its ability to mimic estrogenic activity while being restricted from cellular entry provides insights into the mechanisms of ER-mediated actions without the confounding effects of intracellular signaling .
Biochemical Pathways Exploration
The interaction of E6CMO with estrogen receptors influences several biochemical pathways, including MAPK signaling. This interaction can lead to changes in gene expression related to female reproductive health and other physiological processes .
Case Studies
Study on NMDA Receptor Function
Research has demonstrated that E6CMO can modulate NMDA receptor activity, revealing its potential impact on pain perception and neuroplasticity. In vitro studies using dorsal root ganglion neurons have shown significant alterations in receptor currents upon treatment with E6CMO .
Estradiol Detection Assays
Clinical studies have utilized E6CMO-BSA complexes in ELISA formats to measure estradiol levels accurately. These assays have proven effective for both research and clinical diagnostics, showcasing the compound's utility in monitoring hormonal changes .
Mechanism of Action
beta-Estradiol-6-one 6-(o-carboxymethyloxime) exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors, leading to the activation of various signaling pathways. One notable pathway involves the stimulation of protein kinase C (PKC), which increases the secretion of amyloid precursor protein α (sAPPα) in neurons . This mechanism is particularly relevant in the context of Alzheimer’s disease research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The CMO modification is a common strategy for conjugating steroid hormones to macromolecules. Below is a comparative analysis of E2-COOH with structurally analogous compounds:
Key Differences
Receptor Specificity: E2-COOH cannot bind nuclear ER due to the bulky CMO group but activates GPER, unlike unmodified E2, which activates both ER and GPER . Progesterone-3-CMO and testosterone-3-CMO retain affinity for their respective nuclear receptors, as their linkers are positioned distally from receptor-binding domains .
Conjugation Efficiency :
- E2-COOH utilizes EDC/NHS chemistry for amine coupling, achieving >90% conjugation efficiency in hydrogels . Progesterone- and testosterone-CMO show similar efficiency but require optimized pH conditions due to differences in steroid hydrophobicity .
Immunoassay Performance: E2-COOH-based homogenous ELISAs exhibit minimal cross-reactivity (<5%) with progesterone- or testosterone-CMO, ensuring specificity for estradiol detection . In contrast, 6-ketoestriol-CMO shows 15–20% cross-reactivity in heterologous assays due to structural similarity .
Therapeutic Applications: E2-COOH’s GPER selectivity makes it suitable for tissue regeneration without proliferative ER risks .
Research Findings
- Cellular Studies : In MCF-7 (ER+/GPER+) and SK-BR-3 (GPER+) cells, E2-COOH-conjugated hydrogels induced cell proliferation exclusively via GPER, unlike soluble E2, which activated both ER and GPER .
- PROTAC Applications : E2-COOH’s alkyl chain linker enables stable integration into PROTACs, outperforming PEG-based linkers in cytosolic delivery efficiency .
Biological Activity
Beta-Estradiol-6-one 6-(o-carboxymethyloxime) (E6CMO) is a derivative of 17β-estradiol, featuring an oxime functional group that enhances its reactivity and biological activity. This compound is primarily studied for its interactions with estrogen receptors and its implications in various biological processes.
Target Interaction
E6CMO mimics estrogen, engaging with estrogen receptors (ERs), particularly ERα and ERβ. This interaction triggers multiple downstream signaling pathways, notably the activation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses related to growth and differentiation.
Biochemical Pathways
The compound's binding to ERs influences the expression of estrogen-responsive genes, impacting various physiological processes such as reproductive tissue maintenance and secondary sexual characteristic development. It also modulates cellular metabolism and signaling pathways, leading to effects on cell proliferation and differentiation .
Cellular Effects
E6CMO exhibits significant effects on various cell types:
- Cell Proliferation : The compound can promote cell proliferation in hormone-sensitive tissues.
- Apoptosis : At high concentrations, E6CMO may induce apoptosis by disrupting cytoskeletal integrity through interactions with tubulin.
- Neurotransmission : Research indicates that E6CMO modulates N-methyl-D-aspartate (NMDA) receptor currents in dorsal root ganglion neurons, suggesting a role in pain perception and neuroplasticity .
Dosage and Temporal Effects
The biological activity of E6CMO is dose-dependent:
- Low Doses : Enhance estrogen receptor activity and promote beneficial cellular responses.
- High Doses : Can lead to toxic effects, including cellular disruption and apoptosis .
In laboratory settings, the compound's effects can vary over time, with sustained activation of estrogen receptors observed in long-term studies. However, prolonged exposure may lead to degradation of activity.
Metabolic Pathways
E6CMO participates in several metabolic pathways associated with estrogen metabolism:
- Enzyme Interactions : It interacts with enzymes like aromatase and hydroxysteroid dehydrogenases, influencing metabolic flux and altering metabolite levels within cells.
- Transport Mechanisms : The compound's distribution within tissues is facilitated by binding proteins that help localize it to specific cellular compartments where it exerts its effects.
Applications in Research
E6CMO serves various roles in scientific research:
- Chemical Reagent : Utilized in synthesizing estrogenic compounds.
- Biological Studies : Investigated for its effects on estrogen signaling pathways.
- Medical Research : Explored in hormone replacement therapy studies and potential therapeutic applications for conditions like Alzheimer's disease .
Case Studies
Several studies highlight the biological activity of E6CMO:
- Respiratory Neuroplasticity : A study demonstrated that E2 restored phrenic long-term facilitation (pLTF) in ovariectomized rats, indicating E6CMO's potential role in respiratory function recovery through estrogen signaling mechanisms .
- Neuronal Function Modulation : In vitro studies showed that E6CMO could enhance NMDA receptor activity, suggesting implications for learning and memory processes.
- Cancer Research Applications : E6CMO has been tested for its effects on cancer cell lines, particularly regarding its influence on MutL homolog 1 expression in colorectal cancer models .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Estrogen Receptor Activation | Mimics estrogen to activate ERs, influencing gene expression |
| MAPK Pathway Activation | Stimulates MAPK pathways affecting cell growth |
| NMDA Receptor Modulation | Alters NMDA receptor currents impacting neuronal functions |
| Apoptosis Induction | High doses disrupt cytoskeletal integrity leading to cell death |
| Hormonal Regulation | Influences reproductive tissue maintenance and secondary sexual characteristics |
Q & A
Basic Research Questions
Q. What is the structural significance of the o-carboxymethyloxime moiety in β-Estradiol-6-one 6-(O-carboxymethyloxime), and how does it influence its biochemical applications?
- The o-carboxymethyloxime group enhances water solubility and provides a reactive site for conjugation, enabling its use in immunoassays. This modification allows covalent linkage to carrier proteins (e.g., BSA) or enzymes in homogeneous assays, eliminating the need for separation steps .
Q. How does β-Estradiol-6-one 6-(O-carboxymethyloxime) compare to heterogeneous immunoassays in estradiol detection?
- Homogeneous assays using this compound avoid time-consuming separation steps (e.g., centrifugation) and costly instrumentation. The reagent remains freely suspended in solution, enabling rapid detection of estradiol via competitive binding with enzyme-labeled tracers .
Q. What safety protocols should researchers follow when handling β-Estradiol-6-one 6-(O-carboxymethyloxime)?
- While specific safety data for this compound are limited, structurally related estradiol derivatives (e.g., estradiol benzoate) are classified as carcinogenic (GHS08) and reproductive toxins. Use PPE, avoid inhalation/ingestion, and store at 2–8°C .
Advanced Research Questions
Q. How can β-Estradiol-6-one 6-(O-carboxymethyloxime) be integrated into PROTAC (Proteolysis-Targeting Chimera) design?
- This compound serves as an alkyl chain-based linker in PROTACs, connecting E3 ligase ligands (e.g., thalidomide analogs) to target protein binders. Its carboxymethyloxime group enables conjugation via amide or ester bonds, facilitating the degradation of estrogen receptor-associated proteins .
Q. What methodological approaches validate its regulatory effects on leptin expression in placental cells?
- Studies use membrane-associated estrogen receptor alpha (ERα) knockdown models in human placental cells. Techniques include qPCR for leptin mRNA quantification, ELISA for protein secretion, and immunofluorescence to confirm ERα localization .
Q. How does β-Estradiol-6-one 6-(O-carboxymethyloxime) interact with tubulin, and what implications does this have for antimitotic drug development?
- Biophysical assays (e.g., fluorescence quenching, circular dichroism) and molecular docking reveal its binding to the colchicine site of tubulin, disrupting microtubule dynamics. This mechanism mirrors 2-methoxyestradiol but with enhanced solubility due to the oxime moiety .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., estrogenic vs. anti-proliferative effects)?
- Dose-response studies and cell-type-specific assays are critical. For instance, low concentrations may activate ERα, while higher doses induce cytotoxic effects via tubulin binding. Use siRNA silencing or ERα antagonists (e.g., ICI 182,780) to isolate pathways .
Methodological Considerations
Q. How to optimize conjugation efficiency of β-Estradiol-6-one 6-(O-carboxymethyloxime) in immunoassay development?
- Use carbodiimide crosslinkers (e.g., EDC/NHS) at pH 6–7 to activate the carboxyl group. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE to ensure consistent tracer-to-enzyme ratios .
Q. What computational tools are suitable for studying its interaction with tubulin?
- Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) predict binding affinities and stability. Validate with mutagenesis of tubulin’s β-subunit (e.g., T179A) to confirm critical residues .
Tables
Table 1: Key Applications of β-Estradiol-6-one 6-(O-carboxymethyloxime)
Table 2: Confounding Factors in Estrogenic Activity Studies
| Factor | Mitigation Strategy |
|---|---|
| Cross-reactivity with ERβ | Use ERα-specific siRNA/antagonists |
| Solvent effects (DMSO) | Limit concentration to <0.1% v/v |
| Batch variability | Standardize conjugation protocols |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
